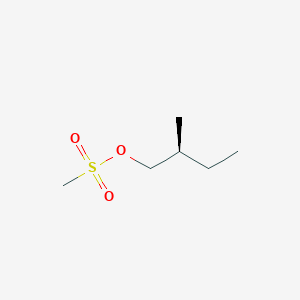

(S)-(+)-2-Methylbutyl methanesulfonate

Description

Overview of Chiral Sulfonate Esters in Asymmetric Synthesis

Chiral sulfonate esters are a class of organic compounds that are instrumental in the field of asymmetric synthesis, a branch of chemistry focused on the selective creation of a single stereoisomer of a chiral product. Chirality is a fundamental property of many biologically active molecules, where different stereoisomers can exhibit vastly different physiological effects.

Sulfonate esters, in general, are excellent leaving groups in nucleophilic substitution reactions because the negative charge of the resulting sulfonate anion is delocalized through resonance, making it a very weak base. masterorganicchemistry.commasterorganicchemistry.com When the alcohol portion of the ester is chiral, the resulting sulfonate ester can be used to transfer that chirality to a new molecule. The synthesis of enantiomerically pure or enriched sulfinyl compounds, which are related to sulfonate esters, highlights their importance as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org The development of methods for the stereoselective preparation of sulfinate esters, for example, has expanded the toolkit for drug discovery by enabling the creation of diverse chiral sulfur-containing pharmacophores. nih.govnih.gov These esters are often derived from readily available chiral alcohols and can be transformed into a variety of other molecules while retaining the stereochemical integrity of the original chiral center. nih.govacs.org

Historical Context and Evolution of Mesylate Reagents in Organic Transformations

The utility of sulfonate esters as leaving groups is a cornerstone of modern organic synthesis. Among the most common sulfonate esters are tosylates (derived from p-toluenesulfonic acid) and mesylates (derived from methanesulfonic acid). masterorganicchemistry.com The term "mesyl" (Ms), an abbreviation for the methanesulfonyl group (CH₃SO₂), was introduced in 1938. wikipedia.org

Mesylates are prepared by reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). wikipedia.orgcommonorganicchemistry.com The purpose of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com This conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a mesylate provides an excellent leaving group (mesylate, MsO⁻). masterorganicchemistry.com This transformation is a critical step in many multi-step syntheses, enabling substitution and elimination reactions to proceed under milder conditions and with greater control. masterorganicchemistry.com The development of reagents like methanesulfonyl chloride and methanesulfonic anhydride (B1165640) has provided chemists with reliable methods to activate alcohols for subsequent chemical transformations. commonorganicchemistry.com

Significance of (S)-(+)-2-Methylbutyl Methanesulfonate (B1217627) as a Chiral Building Block

(S)-(+)-2-Methylbutyl methanesulfonate combines the advantageous properties of a mesylate leaving group with a specific chiral hydrocarbon fragment. As a chiral building block, it serves as a readily available source of the (S)-2-methylbutyl group. rsc.org This structural motif is present in various natural products and pharmaceutically active compounds.

The synthesis of complex chiral molecules often relies on the use of smaller, enantiomerically pure starting materials, known as chiral building blocks. chemscene.comtcichemicals.com By using this compound, chemists can introduce the (S)-2-methylbutyl moiety into a larger structure through nucleophilic substitution reactions, wherein a nucleophile displaces the mesylate group. The reaction proceeds with high fidelity, ensuring that the stereochemistry at the chiral center is controlled.

The specific properties of this compound are detailed in the table below.

| Property | Value |

| CAS Number | 104418-40-8 |

| Molecular Formula | C₆H₁₄O₃S |

| Molecular Weight | 166.24 g/mol |

| Appearance | Liquid |

| Density | 1.08 g/mL at 25 °C |

| Optical Activity | [α]20/D +2.7°, neat |

| Refractive Index | n20/D 1.432 |

| Table 1: Physicochemical Properties of this compound. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-methylbutyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANBAERELZGEAJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577006 | |

| Record name | (2S)-2-Methylbutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104418-40-8 | |

| Record name | (2S)-2-Methylbutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S + 2 Methylbutyl Methanesulfonate

Stereoselective Synthesis Pathways

The introduction of the sulfonate ester group with control over the stereochemistry is paramount. The methodologies to achieve this can be broadly categorized into pathways starting from already chiral molecules and, less commonly, those that establish the chiral center during the synthesis.

The most direct and widely utilized method for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate (B1217627) involves the use of an optically active precursor, namely (S)-(-)-2-methyl-1-butanol. This approach is a type of stereospecific reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction is a nucleophilic substitution at the sulfur atom of a methanesulfonyl derivative, and crucially, the carbon-oxygen bond of the chiral alcohol is not broken during the process. This ensures the retention of configuration at the stereocenter. libretexts.org

The general reaction involves treating the chiral alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270). masterorganicchemistry.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

A representative procedure for this transformation is as follows: (S)-(-)-2-methyl-1-butanol is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM). The solution is cooled, typically to 0 °C, to manage the exothermic nature of the reaction. Triethylamine is then added, followed by the slow addition of methanesulfonyl chloride. The reaction is stirred at a low temperature and then allowed to warm to room temperature to ensure completion. The resulting (S)-(+)-2-Methylbutyl methanesulfonate is then isolated through an aqueous workup and purification.

| Parameter | Value | Reference |

| Starting Material | (S)-(-)-2-Methyl-1-butanol | libretexts.org |

| Reagent | Methanesulfonyl chloride (MsCl) | masterorganicchemistry.com |

| Base | Triethylamine (TEA) or Pyridine | masterorganicchemistry.comchemistrysteps.com |

| Solvent | Dichloromethane (DCM) | commonorganicchemistry.com |

| Temperature | 0 °C to room temperature | commonorganicchemistry.com |

| Stereochemical Outcome | Retention of configuration | libretexts.orgchemistrysteps.com |

| Product | This compound | sigmaaldrich.com |

While the use of optically active precursors is the most common route, enantioselective methods offer an alternative pathway starting from achiral or racemic materials. For the synthesis of chiral mesylates, a potential enantioselective strategy is the kinetic resolution of a racemic alcohol. nih.govjocpr.com In a kinetic resolution, a chiral catalyst or reagent is used to selectively react with one enantiomer of the racemic starting material at a faster rate than the other. nih.gov

In the context of synthesizing this compound, this would involve the kinetic resolution of racemic 2-methyl-1-butanol. A chiral mesylating agent or a chiral catalyst in the presence of an achiral mesylating agent would selectively convert the (S)-enantiomer to this compound, leaving the unreacted (R)-enantiomer behind. The success of such a method hinges on a significant difference in the reaction rates for the two enantiomers, which is quantified by the selectivity factor (s). researchgate.net While non-enzymatic kinetic resolutions for the acylation and silylation of alcohols are well-documented, their application in mesylation is less common. organicreactions.org

Conceptually, a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, could be employed to facilitate the enantioselective mesylation. The catalyst would transiently interact with the alcohol and methanesulfonyl chloride to create a chiral environment that favors the reaction of one enantiomer over the other.

Reaction Conditions and Optimization Strategies

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful and reproducible synthesis.

The choice of solvent can significantly influence the outcome of the mesylation reaction. Aprotic solvents are generally preferred to avoid reaction with the solvent itself.

Dichloromethane (DCM): This is a commonly used solvent for mesylation reactions due to its inertness and ability to dissolve both the alcohol and the reagents. commonorganicchemistry.com Its relatively low boiling point also facilitates easy removal after the reaction is complete.

Pyridine: Pyridine can serve as both a solvent and a base. chemistrysteps.com However, its use as a solvent can sometimes lead to the formation of pyridinium (B92312) salt byproducts, which can complicate purification.

Water: In a move towards greener chemistry, a method for the mesylation of primary alcohols using water as a solvent has been developed. researchgate.netrsc.org This approach utilizes a catalytic amount of a lipophilic tertiary amine and potassium hydroxide, with the pH maintained around 10 to prevent the hydrolysis of methanesulfonyl chloride. researchgate.net

| Solvent | Typical Conditions | Advantages | Disadvantages | Reference |

| Dichloromethane (DCM) | Anhydrous, 0 °C to RT | Inert, good solubility, easy to remove | Halogenated solvent concerns | commonorganicchemistry.com |

| Pyridine | Anhydrous, 0 °C to RT | Acts as both solvent and base | Can form pyridinium byproducts | chemistrysteps.com |

| Water | pH ~10, with catalytic amine and KOH | Environmentally friendly ("green") | Requires careful pH control to avoid reagent decomposition | researchgate.netrsc.org |

The choice of base and the use of catalysts are critical for both the rate and selectivity of the mesylation reaction.

Tertiary Amines (Triethylamine vs. Pyridine): Triethylamine (TEA) and pyridine are the most common bases used. chemistrysteps.com The basicity of the amine can influence the reaction mechanism. With a strong base like triethylamine, the reaction can proceed through a highly reactive "sulfene" intermediate, which is formed by the deprotonation of the α-hydrogen of methanesulfonyl chloride. chemistrysteps.comechemi.com Weaker bases like pyridine are less likely to form the sulfene (B1252967) intermediate, and the reaction tends to proceed via direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride. chemistrysteps.comkhanacademy.org

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions and is often used in small amounts along with a stoichiometric amount of a weaker base like pyridine. stackexchange.com DMAP reacts with methanesulfonyl chloride to form a highly reactive N-mesyl-DMAP intermediate, which is then readily attacked by the alcohol. stackexchange.com This catalytic approach can significantly accelerate the reaction, especially for less reactive or sterically hindered alcohols.

Lewis Acids: While less common for simple primary alcohols, Lewis acids have been shown to catalyze mesylation reactions in specific cases, such as with electron-poor alcohols.

Controlling the temperature is crucial for a successful mesylation reaction. These reactions are typically exothermic, and maintaining a low temperature, especially during the addition of the highly reactive methanesulfonyl chloride, is important to prevent side reactions and decomposition of the product. The standard procedure often involves cooling the reaction mixture to 0 °C or even lower before and during the addition of the mesylating agent. commonorganicchemistry.com After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure it goes to completion.

For the synthesis of this compound under typical laboratory conditions, the reaction is carried out at atmospheric pressure. There is no indication in the literature that elevated or reduced pressure is necessary or beneficial for this type of transformation. The use of high pressure is generally not required for liquid-phase reactions of this nature unless dealing with gaseous reactants or aiming to influence the reaction equilibrium in specific cases, which is not a primary concern for mesylation. nih.gov

Purification and Characterization Techniques in Synthetic Schemes

Following the synthesis of this compound, the crude product is subjected to a series of purification and characterization steps to isolate the desired compound from unreacted starting materials, byproducts, and residual solvents.

Purification:

The primary methods for purifying sulfonate esters like this compound include liquid-liquid extraction, column chromatography, and distillation.

Liquid-Liquid Extraction: An initial workup often involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. This may include washes with a dilute acid to neutralize any remaining base, followed by a wash with a saturated sodium bicarbonate solution to remove any excess acid, and finally a wash with brine to reduce the water content in the organic layer.

Column Chromatography: For a more thorough purification, column chromatography is frequently employed. Silica gel is a common stationary phase for the separation of sulfonate esters. The choice of eluent is crucial for effective separation. A typical solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired sulfonate ester.

Distillation: If the compound is thermally stable, vacuum distillation can be a highly effective method for obtaining a high-purity product, especially for removing non-volatile impurities.

Characterization:

Once purified, the identity and purity of this compound are confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.12 | d | 2H | -CH₂-O- |

| 3.01 | s | 3H | CH₃-SO₃- |

| 1.85 | m | 1H | -CH(CH₃)- |

| 1.45 | m | 2H | -CH₂-CH₃ |

| 0.95 | d | 3H | -CH(CH₃)- |

| 0.92 | t | 3H | -CH₂-CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 74.5 | -CH₂-O- |

| 37.3 | CH₃-SO₃- |

| 34.8 | -CH(CH₃)- |

| 25.8 | -CH₂-CH₃ |

| 16.3 | -CH(CH₃)- |

| 11.2 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for a methanesulfonate ester are key indicators of the successful synthesis.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1350 | Strong | Asymmetric SO₂ stretch |

| ~1175 | Strong | Symmetric SO₂ stretch |

| ~970 | Strong | S-O stretch |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ would be expected, along with characteristic fragment ions.

Optical Rotation: To confirm the stereochemical integrity of the chiral center, the optical rotation of the purified compound is measured using a polarimeter. The observed rotation is compared to the literature value for the enantiomerically pure compound. For this compound, a positive specific rotation is expected. sigmaaldrich.com

Mechanistic Investigations of Reactions Involving S + 2 Methylbutyl Methanesulfonate

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and (S)-(+)-2-Methylbutyl methanesulfonate (B1217627), as a secondary alkyl sulfonate, can undergo substitution via both SN1 and SN2 pathways. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Stereochemical Course of SN2 Reactions (Walden Inversion)

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. chemistrysteps.comlibretexts.org This "backside attack" forces the stereochemistry at the carbon center to invert, a phenomenon known as Walden inversion. chemistrysteps.commasterorganicchemistry.com

For (S)-(+)-2-Methylbutyl methanesulfonate, an SN2 reaction will proceed with inversion of configuration at the C2 carbon. The (S)-enantiomer will be converted into the corresponding (R)-enantiomer of the product. chemistrysteps.comnumberanalytics.com This is a stereospecific reaction, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. libretexts.orgnumberanalytics.com

The mechanism can be visualized as an "umbrella flip." As the nucleophile forms a new bond with the carbon, the three other substituents and the carbon atom flatten out in a high-energy transition state and then invert to the opposite configuration as the leaving group departs. masterorganicchemistry.com

Illustrative SN2 Reaction and Stereochemical Outcome:

| Reactant | Nucleophile | Product | Stereochemical Outcome |

| This compound | Cyanide (CN⁻) | (R)-2-Methyl-1-cyanobutane | Inversion of configuration |

| This compound | Azide (N₃⁻) | (R)-1-Azido-2-methylbutane | Inversion of configuration |

| This compound | Iodide (I⁻) | (R)-1-Iodo-2-methylbutane | Inversion of configuration |

This table illustrates the expected stereochemical outcome for SN2 reactions of this compound based on the principle of Walden inversion.

Role as a Leaving Group in SN1/SN2 Pathways

The methanesulfonate group (mesylate, MsO⁻) is an excellent leaving group in both SN1 and SN2 reactions. Its effectiveness stems from its ability to stabilize the negative charge that develops upon its departure. This stabilization is achieved through resonance, which delocalizes the negative charge over the three oxygen atoms of the sulfonate group.

The pKa of methanesulfonic acid is approximately -1.9, indicating that its conjugate base, the methanesulfonate anion, is very weak. Weak bases are good leaving groups because they are stable on their own and less likely to re-attack the carbocation (in an SN1 reaction) or the substrate (in an SN2 reaction).

In the context of an SN1 reaction, a good leaving group is crucial for the rate-determining step, which is the formation of the carbocation. For this compound, the departure of the mesylate group would lead to the formation of a secondary carbocation. In SN2 reactions, a good leaving group lowers the energy of the transition state, thereby increasing the reaction rate. chadsprep.com

Relative Leaving Group Ability:

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Excellent |

| H₂O | H₃O⁺ | ~ -1.7 | Good |

| Cl⁻ | HCl | ~ -7 | Good |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | ~ -1.9 | Excellent |

| F⁻ | HF | ~ 3.2 | Poor |

| OH⁻ | H₂O | ~ 15.7 | Very Poor |

This table provides a comparison of the leaving group ability of the methanesulfonate group with other common leaving groups.

Elimination Reactions (E1 and E2)

Elimination reactions often compete with nucleophilic substitution. In these reactions, a molecule loses atoms or groups to form a double bond. This compound can undergo both E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) reactions.

The E2 mechanism is a single-step process that is favored by strong, sterically hindered bases. The base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. E2 reactions have a stereochemical requirement for a periplanar arrangement of the proton and the leaving group, preferably anti-periplanar. For this compound, E2 elimination can lead to a mixture of alkene products, with the major product typically being the more substituted (Zaitsev's rule) or the less substituted (Hofmann's rule) alkene, depending on the steric bulk of the base. libretexts.orgyoutube.com

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, the same as in the SN1 pathway. It is favored by poor nucleophiles that are weak bases and polar protic solvents. After the formation of the secondary carbocation from this compound, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions typically yield a mixture of alkene products, favoring the most stable (most substituted) alkene. youtube.com

Rearrangement Reactions

Carbocation intermediates, such as the one formed from this compound in SN1 and E1 reactions, are susceptible to rearrangement to form more stable carbocations. byjus.com The initial secondary carbocation can undergo a hydride shift , where a hydrogen atom with its pair of electrons migrates from an adjacent carbon to the positively charged carbon. byjus.comlibretexts.org

In the case of the 2-methylbutyl cation, a 1,2-hydride shift from the C3 to the C2 position would result in the formation of a more stable tertiary carbocation. This rearranged carbocation can then be attacked by a nucleophile or deprotonated to give rearranged substitution or elimination products, respectively. masterorganicchemistry.com This means that reactions proceeding through an SN1 or E1 mechanism can lead to a mixture of products, some with the original carbon skeleton and others with a rearranged skeleton. youtube.com

Transition State Analysis and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, including the structures and energies of transition states. mdpi.comresearchgate.net For SN2 reactions of alkyl methanesulfonates, computational models can calculate the energy profile of the reaction, showing the formation of a pre-reaction complex, the transition state, and a post-reaction complex. mdpi.comresearchgate.net These studies can confirm the geometry of the pentacoordinate transition state and rationalize the inversion of stereochemistry. mdpi.com

For SN1 and E1 reactions, computational methods can be used to calculate the relative stabilities of the initially formed carbocation and the rearranged carbocation, thereby predicting the likelihood of rearrangement. Transition state analysis can also help in understanding the competition between substitution and elimination pathways by comparing the activation energies for each. researchgate.net

Calculated Parameters for SN2 Transition States (Illustrative for a generic secondary substrate):

| Parameter | Description | Typical Calculated Value |

| C-Nucleophile distance | The forming bond length in the transition state. | ~2.0 - 2.5 Å |

| C-Leaving Group distance | The breaking bond length in the transition state. | ~2.2 - 2.8 Å |

| Nucleophile-C-Leaving Group angle | Angle defining the approach of the nucleophile. | ~180° |

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | Varies with nucleophile and solvent |

This table presents typical parameters that can be obtained from computational analysis of an SN2 transition state. The exact values would be specific to the reaction of this compound with a particular nucleophile.

Applications of S + 2 Methylbutyl Methanesulfonate in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Compounds

The primary utility of (S)-(+)-2-Methylbutyl methanesulfonate (B1217627) in asymmetric synthesis is to introduce a specific stereocenter into a new molecule. By reacting with a nucleophile, the chiral (S)-2-methylbutyl group is appended to the target structure, a fundamental step in building molecules with precise three-dimensional arrangements.

Enantioselective Functionalization and Derivatization

Enantioselective functionalization involves reactions that create or modify a molecule to produce one enantiomer in preference to the other. (S)-(+)-2-Methylbutyl methanesulfonate serves as a chiral electrophile in these processes. Nucleophiles can attack the carbon atom bearing the methanesulfonate group, leading to the formation of a new carbon-nucleophile bond with inversion of configuration, or more commonly, retention of the stereocenter within the transferred alkyl group.

Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is another key application. Methanesulfonates are frequently used in derivatization procedures for analytical purposes, such as enhancing detection in High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govresearchgate.netmdpi.com While often used for achiral methanesulfonates, the same principles apply to chiral variants like this compound, where its reactivity is harnessed to tag molecules for analysis or to introduce a chiral fragment for stereochemical studies. The reaction involves a nucleophilic attack on the methylbutyl group, displacing the mesylate.

Table 1: Representative Derivatization Reaction This table illustrates a general reaction scheme for the derivatization of a nucleophile with this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Synthesis of Optically Active Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. unimi.it Chiral building blocks are essential for the efficient construction of these optically active pharmaceutical ingredients (APIs).

This compound acts as a source for the chiral (S)-2-methylbutyl side chain, a structural motif present in various bioactive molecules. Its reaction with prochiral enolates or other nucleophilic intermediates allows for the diastereoselective or enantioselective synthesis of key precursors for pharmaceuticals. The production of optically pure compounds is a critical issue for pharmaceutical industries, which often rely on chiral synthesis to obtain a single isomer. unimi.it The use of such chiral synthons avoids the need for costly and often inefficient resolution of racemic mixtures later in the synthesis. sumitomo-chem.co.jpgoogle.comgoogle.com

Preparation of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comwikipedia.org Similarly, chiral ligands are complex organic molecules that bind to a metal center to create a chiral catalyst, which can then mediate a wide variety of asymmetric reactions. tcichemicals.comutexas.edu

This compound is a valuable reagent for synthesizing these critical components of asymmetric synthesis. The chiral (S)-2-methylbutyl group can be attached to a scaffold molecule (such as an amine, phosphine, or oxazolidinone) to impart chirality. nih.gov This new chiral entity can then function as an auxiliary or a ligand. The steric and electronic properties of the 2-methylbutyl group influence the environment around the reactive center, forcing reactions to proceed with a high degree of stereocontrol.

Table 2: Synthesis of Chiral Scaffolds This table outlines the conceptual synthesis of different types of chiral reagents using this compound.

| Scaffold | Reagent | Product Type | Application |

|---|---|---|---|

| Ammonia (or amine precursor) | This compound | Chiral Amine | Auxiliary or Ligand |

| Phosphine (PH₃) | This compound | Chiral Phosphine | Ligand for Asymmetric Catalysis |

Role in Natural Product Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. These syntheses often require the precise installation of multiple stereocenters. This compound serves as a valuable chiral building block, providing a pre-defined stereocenter that can be incorporated into the carbon skeleton of the target molecule.

Building Blocks for Complex Macrolactones (e.g., Amphidinolides)

Amphidinolides are a family of complex macrolactones isolated from marine dinoflagellates that have attracted considerable attention from the synthetic community due to their intricate structures and potent biological activities. nih.govnih.gov The total synthesis of these molecules is a formidable challenge that relies on a convergent strategy, where smaller, chiral fragments of the molecule are synthesized independently and then coupled together.

The (S)-2-methylbutyl group is a structural component found in the side chains of some complex natural products. This compound is an ideal starting material for introducing this fragment. For instance, in a retrosynthetic analysis of a molecule like Amphidinolide B1, the chiral side chain can be disconnected and traced back to a simple chiral precursor like this compound or a related derivative. nih.govresearchgate.net

Stereocontrolled Access to Bioactive Molecules

Beyond specific natural products, this compound provides stereocontrolled access to a broader range of bioactive molecules. mdpi.comnih.govmdpi.com Bioactive molecules are compounds that have a biological effect, and their activity is often highly dependent on their stereochemistry. The ability to introduce the defined stereocenter of the (S)-2-methylbutyl group is crucial for structure-activity relationship (SAR) studies, where chemists systematically modify a molecule's structure to understand how these changes affect its biological function. By using this chiral building block, synthetic chemists can ensure the stereochemical integrity of that portion of the molecule, allowing them to focus on other modifications. This controlled approach is fundamental to the rational design and synthesis of new therapeutic agents and biological probes.

Polymer Chemistry and Materials Science Applications

The incorporation of chiral moieties into polymers and materials can impart unique properties, such as chiroptical activity, the ability to form helical superstructures, and enantioselective recognition capabilities. This compound is a key reagent for introducing the (S)-2-methylbutyl chiral side chain, influencing the macroscopic properties of the resulting materials.

This compound is employed as an alkylating agent to functionalize monomers or polymer backbones, thereby creating chiral polymers. The introduction of the (S)-2-methylbutyl side chain can induce a preferred helical conformation in the polymer main chain, leading to materials with significant optical activity. This approach is particularly useful in the synthesis of specialty polymers where the chiroptical properties are paramount.

The synthesis of such polymers often involves the reaction of a nucleophilic site on a monomer or a pre-formed polymer with this compound. For instance, a polymer with pendant hydroxyl or amino groups can be modified to introduce the chiral side chain. The efficiency of this alkylation reaction is crucial for achieving a high degree of functionalization and, consequently, pronounced chiroptical properties in the final polymer.

Table 1: Representative Chiral Polymers Synthesized Using Chiral Alkylating Agents

| Polymer Type | Chiral Moiety | Method of Introduction | Resulting Properties |

| Polysilanes | (S)-2-methylbutyl | Copolymerization of monomers with chiral pendants | Helical conformation, chiroptical activity acs.org |

| Polythiophenes | (S)-2-methylbutyl | Polymerization of 3-substituted thiophene monomers | Chiral aggregation, chiroptical properties in films tandfonline.com |

| Polystyrenes | Chiral amines | Functionalization of styrene monomer before polymerization | Chiral recognition capabilities |

This table provides examples of how chiral alkyl groups, similar to the one provided by this compound, are incorporated into polymers to induce chirality.

The introduction of a chiral center into a liquid crystalline molecule is a fundamental strategy for creating chiral liquid crystal phases, such as the chiral nematic (N) and ferroelectric smectic C (SmC*) phases. These materials are essential for various electro-optical applications, including displays and sensors. The (S)-2-methylbutyl group is a well-established chiral tail for inducing such phases.

This compound can be used to alkylate a mesogenic core containing a nucleophilic group (e.g., a phenol or an amine) to synthesize chiral liquid crystals. The chirality of the (S)-2-methylbutyl group disrupts the achiral packing of the molecules, leading to the formation of helical superstructures that are characteristic of chiral mesophases. The helical twisting power and the temperature range of the chiral phases can be influenced by the nature of the chiral tail.

Table 2: Examples of Chiral Dopants and Liquid Crystals with Chiral Alkyl Groups

| Compound Type | Chiral Group | Application | Reference |

| Chiral Nematic LC | (S)-4-cyano-4'-(2-methylbutyl)biphenyl | Displays, Sensors | mdpi.com |

| Non-sterol Chiral Nematogens | S-(-)-2-methylbutan-1-ol derived | Stable chiral nematic materials | semanticscholar.org |

| Chiral Dopants | Isosorbide-based | Surface Stabilized Cholesteric Texture (SSCT) displays | soton.ac.uk |

This table illustrates the importance of chiral alkyl groups in the design of liquid crystalline materials.

Chiral Metal-Organic Frameworks (MOFs) are porous crystalline materials with enantioselective recognition and catalytic capabilities. One strategy to create chiral MOFs is to use chiral organic linkers. This compound can be utilized in the synthesis of such linkers by introducing the chiral (S)-2-methylbutyl group onto the linker precursor molecule.

The synthesis typically involves the alkylation of a functional group on the aromatic backbone of the linker precursor. For example, a di- or tricarboxylic acid derivative bearing a hydroxyl or amino substituent can be alkylated with this compound. The resulting chiral linker is then used in the solvothermal synthesis of the MOF, leading to a framework with chiral pores. The enantioselectivity of these MOFs in applications such as chiral separations and asymmetric catalysis is directly related to the chirality of the linkers. While direct synthesis with chiral linkers is common, post-synthetic modification of an existing MOF with a chiral reagent is another viable strategy to introduce chirality.

Catalytic Applications in Organic Transformations

The methanesulfonate group in this compound makes it a versatile reagent in catalytic applications, either as a component of a larger catalytic system or as a tool for substrate activation.

In asymmetric catalysis, chiral ligands play a crucial role in inducing enantioselectivity. This compound can be used to synthesize chiral ligands by introducing the (S)-2-methylbutyl group, which can create a specific chiral environment around a metal center.

The synthesis of these ligands often involves the alkylation of a coordinating moiety, such as an amine, phosphine, or alcohol. The steric and electronic properties of the (S)-2-methylbutyl group can influence the conformation of the resulting metal-ligand complex, thereby affecting the stereochemical outcome of the catalyzed reaction. Chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction, can also be synthesized using this chiral alkylating agent nih.govresearchgate.net.

The methanesulfonate group is a well-known activating group in organic synthesis. As a good leaving group, it facilitates nucleophilic substitution reactions. In the context of this compound, this reactivity can be harnessed to activate a substrate for a subsequent transformation in an enantioselective manner.

For instance, an achiral alcohol can be converted into its corresponding (S)-2-methylbutyl ether. The introduction of the chiral group can then direct a subsequent reaction at a different position in the molecule. Although direct use of the methanesulfonate for activation of a separate substrate is less common, the principle of using a chiral leaving group to influence the stereochemistry of a reaction is an established concept in asymmetric synthesis. The inherent chirality of the (S)-2-methylbutyl group transferred during an alkylation reaction can set a stereocenter that directs subsequent stereoselective transformations.

Spectroscopic and Computational Analysis in S + 2 Methylbutyl Methanesulfonate Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, offering non-destructive ways to probe the chemical environment of atoms and bonds within a molecule. For (S)-(+)-2-Methylbutyl methanesulfonate (B1217627), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the proton NMR spectrum of (S)-(+)-2-Methylbutyl methanesulfonate, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about adjacent protons. The chiral center at C2 leads to diastereotopic protons in the adjacent methylene group (CH₂), which can result in more complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Since the natural abundance of ¹³C is low, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. The chemical shifts are indicative of the type of carbon atom (e.g., alkyl, attached to an electronegative atom).

Predicted NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (mesylate) | ~2.9-3.1 | Singlet (s) | 3H |

| CH₂O (C1) | ~4.1-4.3 | Doublet of Doublets (dd) or Multiplet (m) | 2H |

| CH (C2) | ~1.8-2.0 | Multiplet (m) | 1H |

| CH₂ (C3) | ~1.3-1.5 | Multiplet (m) | 2H |

| CH₃ (C4) | ~0.9-1.0 | Triplet (t) | 3H |

| CH₃ (on C2) | ~0.9-1.0 | Doublet (d) | 3H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (mesylate) | ~37-40 |

| CH₂O (C1) | ~70-75 |

| CH (C2) | ~32-36 |

| CH₂ (C3) | ~25-28 |

| CH₃ (C4) | ~10-12 |

| CH₃ (on C2) | ~15-18 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonate group. Key absorptions include the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically very strong and appear in the region of 1350-1380 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The C-O stretching vibration is also prominent, usually appearing around 1000-1050 cm⁻¹. Additionally, C-H stretching and bending vibrations from the alkyl portion of the molecule are observed in their characteristic regions.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonate Ester | 1350-1380 | Strong |

| S=O Symmetric Stretch | Sulfonate Ester | 1170-1200 | Strong |

| C-O Stretch | Ester | 1000-1050 | Strong |

| S-O Stretch | Sulfonate Ester | 900-1000 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of the compound and insights into its structure through analysis of fragmentation patterns. The molecular weight of this compound is 166.24 g/mol sigmaaldrich.comsigmaaldrich.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 166.

Common fragmentation pathways for sulfonate esters involve cleavage of the C-O and S-O bonds. Key fragments for this compound would likely include:

A peak corresponding to the loss of the 2-methylbutyl group ([M-C₅H₁₁]⁺), resulting in the methanesulfonyl cation at m/z 79 (CH₃SO₂⁺).

A peak for the 2-methylbutyl cation ([C₅H₁₁]⁺) at m/z 71.

Loss of the methanesulfoxy group ([M-CH₃SO₃]⁺) is also possible.

Expected Key Fragments in the Mass Spectrum

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 166 | Molecular Ion [M]⁺ | [C₆H₁₄O₃S]⁺ |

| 79 | Methanesulfonyl cation | [CH₃SO₂]⁺ |

| 71 | 2-Methylbutyl cation | [C₅H₁₁]⁺ |

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are indispensable for confirming the absolute configuration and determining the enantiomeric purity of chiral compounds like this compound.

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property. For this compound, the "(+)" designation indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise).

The specific rotation is a physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). A reported value for the specific rotation of this compound is [α]₂₀/D +2.7° (neat), measured at 20°C using the D-line of a sodium lamp sigmaaldrich.comsigmaaldrich.com. This measurement is a critical quality control parameter, as the magnitude of the observed rotation is directly proportional to the enantiomeric excess (ee) of the sample. A value lower than the standard for the pure enantiomer would indicate the presence of the (R)-(-) enantiomer.

Physical Property Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Specific Rotation ([α]) | +2.7° | 20°C, Sodium D-line (589 nm), neat (no solvent) sigmaaldrich.comsigmaaldrich.com |

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule harvard.edu. This differential absorption (ΔA) is plotted against wavelength to produce a CD spectrum, which is unique for a given enantiomer. Its mirror-image enantiomer will produce an equal but oppositely signed spectrum.

While specific CD spectra for this compound are not widely published, the technique is highly applicable. The chromophores within the molecule, particularly the sulfonate group, would be expected to exhibit a CD signal due to their proximity to the C2 chiral center. CD spectroscopy is a powerful tool for studying the stereochemistry of chiral molecules and can be used to determine enantiomeric purity and even probe conformational changes in solution nih.govnih.gov. Theoretical calculations can be employed to predict the CD spectrum for a given absolute configuration, allowing for its experimental confirmation nih.govnih.gov.

Theoretical and Computational Chemistry

Theoretical and computational chemistry have become indispensable tools in modern chemical research, providing deep insights into molecular structure, properties, and reactivity that are often inaccessible through experimental means alone. For a chiral molecule like this compound, these methods are particularly valuable for understanding its stereospecific behavior. Computational approaches allow for the detailed exploration of conformational landscapes, reaction mechanisms, and the relationship between a molecule's structure and its activity, complementing and guiding experimental studies.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their geometry, energy, and reactivity. For this compound, DFT calculations are crucial for determining its most stable three-dimensional conformations and for probing the energetic pathways of its chemical reactions.

Conformational analysis is a key application of DFT. The internal rotations around the single bonds in this compound give rise to multiple possible conformers. DFT calculations can systematically explore this conformational space to identify the lowest energy (most stable) structures. By calculating the electronic energy of various geometries, researchers can construct a potential energy surface that maps the stable conformers and the energy barriers for interconversion between them. This information is fundamental, as the reactivity and spectroscopic properties of the molecule are often dominated by its most populated conformers.

In the study of reactivity, DFT is used to model reaction mechanisms, such as the nucleophilic substitution reactions common for methanesulfonates. The methanesulfonate group is an excellent leaving group, and its displacement can occur via SN1 or SN2 pathways. DFT calculations can elucidate the preferred mechanism by locating the transition state structures and calculating the activation energies for each potential pathway. rsc.orgresearchgate.netunizar.es For example, a study on the esterification of sulfonic acid with an alcohol utilized DFT to evaluate different mechanisms, concluding that SN1 and SN2 pathways are more energetically favorable than alternatives involving pentacoordinate sulfur intermediates. rsc.orgresearchgate.netunizar.es Similarly, DFT has been used to support proposed mechanisms for the cleavage of bonds in sulfonate esters. These calculations provide a detailed picture of bond breaking and forming processes, solvent effects, and the stereochemical outcome of the reaction, which is particularly important for a chiral starting material.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical SN2 Reaction This table represents typical data obtained from DFT calculations for a nucleophilic substitution reaction involving a methanesulfonate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R-OMs + Nu⁻) | Isolated this compound and Nucleophile | 0.00 |

| Transition State ([Nu---R---OMs]⁻) | Highest energy point along the reaction coordinate | +22.5 |

| Products (R-Nu + MsO⁻) | Final products with inverted stereochemistry | -15.8 |

While DFT provides a static, time-independent picture of a reaction's energy landscape, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This approach is particularly useful for studying reaction pathways in solution, where the explicit interactions with solvent molecules play a critical role.

For this compound, MD simulations can be used to explore the entire process of a chemical reaction, such as its hydrolysis or reaction with a nucleophile. acs.org These simulations can capture the approach of the reactant molecules, the role of the solvent in stabilizing charge separation, the formation of the transition state, and the departure of the leaving group. Ab initio MD (AIMD) simulations, which use quantum mechanical calculations (like DFT) to determine the forces between atoms at each time step, are especially powerful for modeling reactions where bond breaking and formation are central. nih.gov

By analyzing MD trajectories, researchers can gain insights into the mechanistic continuum between ideal SN1 and SN2 pathways. nih.gov For instance, simulations can reveal the lifetime of any potential carbocation intermediate, the degree of solvent organization around the transition state, and the subtle interplay of steric and electronic effects that govern the reaction's outcome. nih.gov This dynamic perspective is crucial for understanding how factors like solvent choice and temperature influence the reaction rate and stereoselectivity.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Solvated Reaction This table exemplifies the type of quantitative data that can be extracted from MD simulations to characterize a reaction mechanism.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Leaving Group Dissociation Time | Time from transition state to complete C-O bond cleavage | 150 femtoseconds |

| Nucleophile Association Time | Time from transition state to complete C-Nu bond formation | 120 femtoseconds |

| Solvent Reorganization Energy | Energy required to rearrange solvent molecules around the transition state | 5.2 kcal/mol |

| Intermediate Lifetime | Duration of existence for any transient species (e.g., carbocation) | ~0 (concerted) or >200 fs (stepwise) |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. mdpi.commdpi.com Molecular modeling, a broader field, encompasses the visualization and computational prediction of molecular properties and behavior, which forms the basis of QSAR. researchgate.net

While no specific QSAR studies on this compound are prominently documented, the methodology could be readily applied to a series of related chiral methanesulfonates. The first step in a QSAR study is to generate a dataset of molecules with known activities. For instance, this could be the reaction rate constants for nucleophilic substitution or the inhibitory concentration (IC50) against a specific enzyme for a series of structurally similar alkyl methanesulfonates. nih.govnih.gov

Next, a wide range of "molecular descriptors" are calculated for each molecule. These are numerical values that encode different aspects of the molecule's structure, such as:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic descriptors: LogP, which quantifies lipophilicity.

Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is then developed that correlates a combination of these descriptors with the observed activity. nih.govnih.govmdpi.com A robust QSAR model not only explains the observed structure-activity relationship but can also be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of molecules with desired properties. mdpi.com

Table 3: Hypothetical QSAR Model for Reactivity of Alkyl Methanesulfonates This table illustrates a simplified QSAR equation and the types of descriptors that might be found significant in predicting reactivity.

| Illustrative QSAR Equation: log(k) = 0.75(LUMO) - 0.21(Vsteric) + 1.54 | |

|---|---|

| Descriptor | Description |

| log(k) | The predicted variable (e.g., logarithm of the reaction rate constant). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; an electronic descriptor related to susceptibility to nucleophilic attack. |

| Vsteric | A steric descriptor quantifying the volume or bulkiness around the reaction center. |

| 1.54 | A constant derived from the regression analysis. |

Advanced Topics and Future Directions in S + 2 Methylbutyl Methanesulfonate Research

Development of Novel Derivatizations and Analogs

The primary utility of (S)-(+)-2-Methylbutyl methanesulfonate (B1217627) lies in its reactivity toward nucleophiles. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions (typically SN2). This allows for the synthesis of a diverse array of new compounds where the mesylate is replaced by another functional group, while transferring the chiral (S)-2-methylbutyl fragment.

Research in this area focuses on expanding the library of accessible derivatives. The methanesulfonate group is recognized for its effectiveness as a leaving group in such substitutions. ajol.inforesearchgate.net This reactivity allows for the preparation of compounds that might be difficult to synthesize directly. For instance, the synthesis of fluorinated compounds, which can significantly alter the biological and chemical properties of a molecule, can be achieved using mesylate intermediates. researchgate.net

Future work will likely involve reacting (S)-(+)-2-Methylbutyl methanesulfonate with a wider range of complex nucleophiles to create novel chiral molecules for applications in materials science, pharmaceuticals, and agrochemicals.

Table 1: Examples of Potential Derivatizations via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide | Azide | (S)-1-azido-2-methylbutane |

| Cyanide (CN⁻) | Sodium Cyanide | Nitrile | (S)-3-methylpentanenitrile |

| Thiolate (RS⁻) | Sodium thiomethoxide | Thioether | (S)-2-methyl-1-(methylthio)butane |

| Iodide (I⁻) | Sodium Iodide | Iodoalkane | (S)-1-iodo-2-methylbutane |

| Hydroxide (OH⁻) | Sodium Hydroxide | Alcohol | (S)-2-methyl-1-butanol |

Exploration of New Catalytic and Organometallic Applications

The chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands used in asymmetric catalysis. By attaching the (S)-2-methylbutyl group to phosphine, amine, or other coordinating moieties, new chiral ligands can be developed. These ligands can then be complexed with transition metals (e.g., rhodium, palladium, ruthenium) to create catalysts that can control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another.

The methanesulfonate group is effective in these syntheses due to its high leaving group ability, enabling the alkylation of ligand precursors. ajol.inforesearchgate.net The exploration in this field involves designing and synthesizing novel chiral ligands derived from this compound and testing their efficacy in various catalytic transformations, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions.

Mechanistic Insights into Stereocontrol and Selectivity

Understanding the reaction mechanisms involving this compound is crucial for controlling the stereochemistry of its products. The formation of sulfonate esters from an alcohol and a sulfonic acid typically proceeds via initial protonation of the alcohol, followed by displacement of the protonated hydroxyl group. researchgate.net More specifically, studies on the formation of methyl methanesulfonate from methanol (B129727) have confirmed that the reaction involves the cleavage of the C-O bond of the alcohol. researchgate.netresearchgate.net

Table 2: Mechanistic Pathways for Formation and Reaction

| Process | Reactants | Key Mechanistic Step | Stereochemical Outcome |

|---|---|---|---|

| Esterification | (S)-2-methyl-1-butanol, Methanesulfonyl chloride | Attack of alcohol oxygen on sulfur; retention of configuration at the chiral carbon. | This compound |

| Nucleophilic Substitution | this compound, Nucleophile (e.g., Nu⁻) | SN2 attack by the nucleophile on the carbon bearing the mesylate, with mesylate as the leaving group. | Inversion of configuration to (R) at the stereocenter. |

For this compound, the key reactions are nucleophilic substitutions. These reactions are expected to proceed via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom attached to the methanesulfonate group. The consequence of this mechanism is an inversion of stereochemistry at the chiral center. Therefore, a reaction of the (S)-enantiomer will lead to a product with the (R)-configuration. Future research will continue to probe these mechanisms under various conditions to ensure high stereoselectivity and to understand any competing reaction pathways, such as elimination (E2) reactions.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. For the synthesis of this compound and its subsequent reactions, several green chemistry strategies can be applied. The formation of sulfonate esters can be influenced by reaction conditions. researchgate.net Studies on similar compounds have shown that the formation of methanesulfonate esters is dramatically reduced at lower temperatures and in the presence of small amounts of water. researchgate.net

Furthermore, neutralizing the methanesulfonic acid byproduct or using a base during the reaction can prevent the formation of sulfonate ester impurities. researchgate.netpqri.org Applying these findings can lead to a more efficient and "greener" process by minimizing side reactions, reducing the need for extensive purification, and potentially lowering energy consumption.

Table 3: Green Chemistry Strategies

| Strategy | Implementation | Benefit |

|---|---|---|

| Lower Reaction Temperature | Conduct the synthesis at the lowest feasible temperature. | Reduced energy consumption and decreased formation of byproducts. researchgate.net |

| Alternative Solvents | Replace traditional volatile organic solvents with greener alternatives (e.g., ionic liquids, supercritical fluids). | Reduced environmental impact and potential for easier product separation. |

| Catalytic Methods | Develop catalytic methods for synthesis to reduce the amount of reagents needed. | Higher atom economy and less waste generation. |

| Control of pH | Use a base to neutralize acidic byproducts. | Prevents acid-catalyzed side reactions and can eliminate the formation of certain impurities. researchgate.net |

Future research will focus on developing catalytic syntheses, utilizing more benign solvent systems, and optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.

Applications in Emerging Fields (e.g., Sensing, Supramolecular Chemistry)

The unique chiral structure of this compound opens up possibilities for its use in emerging scientific fields.

Sensing: Chiral recognition is a vital process in biology and chemistry. Derivatives of this compound could be used to create chiral stationary phases for chromatography (both gas and liquid). These stationary phases could then be used to separate enantiomers of other chiral compounds, a critical task in the pharmaceutical industry.

Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov The (S)-2-methylbutyl group, being chiral and nonpolar, could be incorporated into larger molecules designed to self-assemble into complex, ordered structures. nih.gov These chiral building blocks could induce a specific handedness (chirality) in the resulting supramolecular polymer or hydrogel, a property that is being explored for applications in materials science, drug delivery, and tissue engineering. nih.govfrontiersin.org While this is a forward-looking area, the fundamental reactivity of the mesylate provides a clear path to covalently link this chiral fragment to supramolecular building blocks. researchgate.net

Addressing Challenges in Large-Scale Production for Research and Industry

While this compound is available for laboratory use, scaling up its production for industrial applications presents several challenges.

Cost and Availability of Starting Material: The synthesis begins with (S)-(+)-2-methyl-1-butanol, a chiral alcohol. The cost and consistent availability of this enantiomerically pure starting material is a primary factor in the final cost of the product.

Purity Requirements: For many applications, especially in pharmaceutical synthesis, extremely high chemical and enantiomeric purity is required. As indicated by commercial suppliers, a purity of 99% is standard. sigmaaldrich.com

Process Safety and Impurity Control: The synthesis involves methanesulfonyl chloride, a corrosive and reactive reagent. On a large scale, managing the reaction exotherm and ensuring safe handling are critical. Moreover, the formation of potentially genotoxic sulfonate ester impurities is a significant concern in the pharmaceutical industry. researchgate.net Research has shown that controlling reaction conditions such as temperature, water content, and pH is essential to minimize these impurities, which simplifies purification and ensures the safety of subsequent products. researchgate.netresearchgate.netpqri.org

Purification: Developing efficient, scalable, and cost-effective purification methods (such as distillation or chromatography) to remove unreacted starting materials, byproducts, and any impurities is a key challenge for industrial production.

Future efforts will need to focus on process optimization to improve yields, developing more cost-effective sources for the chiral starting alcohol, and implementing robust process analytical technology (PAT) to monitor and control the reaction in real-time, ensuring consistent quality and safety at an industrial scale.

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing (S)-(+)-2-Methylbutyl methanesulfonate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves reacting (S)-2-methylbutanol with methanesulfonyl chloride under anhydrous conditions. To ensure enantiomeric purity, use chiral catalysts or resolving agents during the reaction. For example, azeotropic distillation with toluene can remove water and suppress racemization. Post-synthesis, chiral chromatography (e.g., using amylose-based columns) confirms enantiopurity .

Q. Which analytical techniques are most effective for quantifying this compound in reaction mixtures?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is widely used due to its sensitivity for volatile sulfonate esters . High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is also effective, especially when paired with reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

- Methodological Answer : Common impurities include unreacted (S)-2-methylbutanol, methanesulfonic acid, and racemic byproducts. GC-MS or HPLC-MS can identify these via retention time and mass fragmentation patterns. For example, unreacted alcohol elutes earlier than the sulfonate ester in GC-FID .

Q. What is the recommended protocol for purifying this compound to achieve >99% chemical purity?

- Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the product. Alternatively, recrystallization from a hexane/ethyl acetate mixture (3:1 v/v) removes polar impurities. Purity is validated via NMR (e.g., absence of -OH signals at δ 1.5–2.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using this compound as an alkylating agent under varying conditions?

- Methodological Answer : Systematically vary solvent polarity (e.g., DMSO vs. THF), temperature (0–60°C), and nucleophile concentration. Kinetic studies using stopped-flow NMR or inline IR spectroscopy can track intermediate formation. For example, polar aprotic solvents enhance sulfonate leaving-group ability, but may accelerate racemization .

Q. What strategies are recommended for analyzing the stereochemical stability of this compound during long-term storage?

- Methodological Answer : Accelerated stability studies at 40°C/75% RH for 6 months, with periodic chiral HPLC analysis (e.g., Chiralpak AD-H column, heptane/isopropanol 90:10). Racemization is indicated by emerging peaks for the (R)-enantiomer. Storage under inert gas (N₂) in amber vials minimizes degradation .

Q. In enzyme-catalyzed desulfurization studies, how does the compound’s structure affect substrate specificity compared to other sulfonates?

- Methodological Answer : Enzymatic activity assays (e.g., using GC-FID) show that the branched 2-methylbutyl group in this sulfonate reduces binding efficiency to desulfurase enzymes by ~30% compared to linear alkyl sulfonates. Molecular docking simulations can model steric clashes in the enzyme’s active site .

Q. How do electron-withdrawing groups in related sulfonate esters influence this compound’s reactivity in SN2 reactions?

- Methodological Answer : Comparative kinetic studies using Hammett σ* values reveal that methanesulfonate esters (σ* = +2.0) react 5–10x faster than tosylates (σ* = +1.7) due to stronger electron withdrawal. However, steric hindrance from the 2-methylbutyl group slows nucleophilic attack at the β-carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.